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Study Design & Patient Demographics

The table below summarizes the core designs and baseline characteristics of the LINC 3 and LINC 4 trials.

Feature LINC 3 Trial [1] [2] LINC 4 Trial [3] [4]

Phase &
Design

Phase III, open-label with a 8-week
randomized, double-blind withdrawal

period [1]

Phase III, initial 12-week randomized, double-
blind, placebo-controlled period, followed by a

36-week open-label period [3] [4]

Key Eligibility Persistent/recurrent/de novo CD;

mUFC >1.5x ULN [1] [2]

Persistent/recurrent/de novo CD; mUFC >1.3x

ULN [3] [4]

Patient
Number

137 enrolled [1] 73 enrolled [3]

Median Age 40.0 years [1] 39 years [3]

Female (%) 77% (106/137) [1] 84% (61/73) [3]

Previous
Pituitary
Surgery (%)

88% (120/137) [5] [2] 88% (64/73) [6] [2]
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Feature LINC 3 Trial [1] [2] LINC 4 Trial [3] [4]

Baseline
mUFC
(median)

3.5 x ULN [5] [2] 2.5 x ULN [3] [2]

Efficacy Outcomes and Clinical Improvements

Osilodrostat showed rapid and sustained efficacy in controlling cortisol levels and improving key clinical

parameters in both studies.

Primary Efficacy Endpoints

LINC 3: At the end of the 8-week randomized withdrawal period (week 34), 86% of patients (31/36)
maintained mUFC normalization on osilodrostat, compared to 29% (10/35) on placebo,

demonstrating a significant treatment benefit [1] [2].
LINC 4: At week 12, 77% of patients (37/48) on osilodrostat achieved mUFC ≤ ULN, compared to

8% (2/25) on placebo [3].

Long-Term Cortisol Control

LINC 3: The response was sustained, with 81% of patients (86/106) entering the extension phase

maintaining mUFC ≤ ULN at week 72 [5] [2].
LINC 4: At the end of the trial (median treatment duration 87.1 weeks), 72.4% of patients achieved

normal mUFC [6] [4].

Improvements in Clinical Signs and Metabolic Parameters

Long-term treatment led to sustained improvements in various clinical manifestations of hypercortisolism.

The table below shows mean changes from baseline in the LINC 3 study [2].
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Parameter
Baseline (Core
Study)

Change at Week
48

Change at Week 72
(Extension)

Systolic BP (mm
Hg)

132.2 -6.8% -10.1 [2]

Diastolic BP (mm
Hg)

85.3 -6.6% -5.8 [2]

Body Weight (kg) 80.8 -4.6% -

HbA1c (%) 6.0 -5.4% -0.4% [2]

CushingQoL Score 42.2 +52.4% -

Similar trends were observed in LINC 4, where improvements in blood pressure, waist circumference, and

weight observed during the core study were maintained or improved further during the extension [6] [4].

Safety and Tolerability Profile

The safety profile of osilodrostat was consistent across studies and manageable with dose adjustment.

Safety Aspect LINC 3 Findings [5] [1] LINC 4 Findings [3] [4]

Most Common
AEs

Nausea (42%), Headache (34%),
Fatigue (28%), Adrenal insufficiency

(28%) [1]

Decreased appetite (37.5%), Arthralgia
(35.4%), Nausea (31.3%) [3]

AEs of Special
Interest

Hypocortisolism-related AEs (51%),

AEs related to adrenal hormone
precursors (42%) [1]

Hypocortisolism, accumulation of adrenal

hormone precursors, QT prolongation,
pituitary tumor enlargement [6]

Discontinuation
due to AEs

10.9% (15/137) during core phase;
11.3% (12/106) during extension [5]

-
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Experimental Protocol Overview

The methodology for the key experiments cited is summarized below.

mUFC Measurement: mUFC was assessed from the mean of two or three 24-hour urine samples,

analyzed centrally using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [5] [6].
Study Design & Dosing: Both studies used a flexible dosing regimen. Osilodrostat was initiated at

2 mg twice daily (bid) and titrated every 2 weeks based on mUFC levels and tolerability, with a
maximum dose of 30 mg bid [1] [3].

Additional Assessments:
Clinical Parameters: Blood pressure, weight, waist circumference, fasting plasma glucose

(FPG), and HbA1c were measured at scheduled intervals [5] [6].
Patient-Reported Outcomes: Health-related quality of life was evaluated using the

CushingQoL questionnaire and the Beck Depression Inventory-II (BDI-II) [5] [6].
Physical Manifestations: Investigators assessed features like central obesity, facial rubor, and

striae using a semi-quantitative scale [5].
Tumor Volume: Pituitary MRI with gadolinium enhancement was performed to monitor changes

in tumor size [6].

Mechanism of Action

Osilodrostat is a potent, oral inhibitor of 11β-hydroxylase, the enzyme responsible for the final step of

cortisol synthesis in the adrenal glands [1]. By inhibiting this enzyme, osilodrostat directly reduces cortisol

production [3]. The following diagram illustrates this targeted mechanism.
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Key Insights for Professionals

Durable Efficacy: The long-term extension data from both trials provide strong evidence that
osilodrostat sustains cortisol normalization for over 72 weeks, addressing the chronic nature of

Cushing's disease [5] [6].
Holistic Benefits: Efficacy extends beyond biochemical control, encompassing meaningful

improvements in cardiovascular, metabolic, and physical manifestations of hypercortisolism, as well
as quality of life [5] [7] [2].

Manageable Safety: The primary safety concerns (hypocortisolism, precursor accumulation) are
mechanism-based and can be managed through careful dose titration and monitoring, allowing for

long-term treatment [5] [1].
Optimizing Control: A 2024 pooled analysis suggests that simultaneous normalization of both mUFC

and late-night salivary cortisol (LNSC) is associated with greater improvements in cardiovascular and
metabolic parameters compared to mUFC control alone, pointing to a potential dual-target goal for

optimal patient management [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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